1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)-
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Overview
Description
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is a complex organic compound that belongs to the class of pyrrolizines Pyrrolizines are known for their diverse biological activities and are often found in natural alkaloids
Preparation Methods
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- can be approached through several methods:
Chemical Reactions Analysis
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the pyrrolizine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazolylethynyl group, allowing for the introduction of various substituents. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- has several scientific research applications:
Chemistry: In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Pyrrolizine derivatives are known for their biological activities, including hepatotoxic, neurotoxic, and cytotoxic effects. This compound can be used in studies to understand these effects and develop potential therapeutic agents.
Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- involves its interaction with molecular targets and pathways. The thiazolylethynyl group plays a crucial role in its activity, allowing it to bind to specific enzymes or receptors. This binding can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- can be compared with other pyrrolizine derivatives:
Platynecine: A naturally occurring pyrrolizine alkaloid known for its hepatotoxicity.
Mikanecine: Another pyrrolizine alkaloid with similar toxicological properties.
Hyacinthacine: A polyhydroxylated pyrrolizine alkaloid with glycosidase inhibitory activity.
The uniqueness of 1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- lies in its thiazolylethynyl group, which imparts distinct chemical and biological properties not found in other pyrrolizine derivatives.
Conclusion
1H-Pyrrolizine, hexahydro-7a-(5-thiazolylethynyl)- is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and applications.
Properties
CAS No. |
651314-29-3 |
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Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,3-thiazole |
InChI |
InChI=1S/C12H14N2S/c1-4-12(5-2-8-14(12)7-1)6-3-11-9-13-10-15-11/h9-10H,1-2,4-5,7-8H2 |
InChI Key |
QUAAHPLRURZXII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C#CC3=CN=CS3 |
Origin of Product |
United States |
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